molecular formula C16H16O3 B3241807 2,3-Dimethyl-4-(benzyloxy)benzoic acid CAS No. 148581-24-2

2,3-Dimethyl-4-(benzyloxy)benzoic acid

Cat. No.: B3241807
CAS No.: 148581-24-2
M. Wt: 256.3 g/mol
InChI Key: RMRXHCMHTCMERT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-(benzyloxy)benzoic acid is a substituted benzoic acid derivative featuring methyl groups at the 2- and 3-positions and a benzyloxy group at the 4-position. Substituted benzoic acids are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

2,3-dimethyl-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-12(2)15(9-8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRXHCMHTCMERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(benzyloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethylbenzoic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2,3-dimethylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The product is then purified using recrystallization or column chromatography to obtain pure 2,3-Dimethyl-4-(benzyloxy)benzoic acid.

Industrial Production Methods

Industrial production methods for 2,3-Dimethyl-4-(benzyloxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(benzyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of 2,3-Dimethyl-4-(benzyloxy)benzoic acid.

Scientific Research Applications

2,3-Dimethyl-4-(benzyloxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(benzyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The benzyloxy group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key structural analogs and their substituents are summarized below:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number
2,3-Dimethyl-4-(benzyloxy)benzoic acid 2-CH₃, 3-CH₃, 4-OCH₂C₆H₅ C₁₆H₁₆O₃ 268.3 Not provided
4-(Benzyloxy)benzoic acid 4-OCH₂C₆H₅ C₁₄H₁₂O₃ 228.2 Not provided
2,3-Dimethyl-4-methoxybenzoic acid 2-CH₃, 3-CH₃, 4-OCH₃ C₁₀H₁₂O₃ 180.2 5628-61-5
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid 3-OCH₃, 4-OCH₂(3-CH₃C₆H₄) C₁₆H₁₆O₄ 288.3 938275-66-2
2-[(3,4-Dichlorobenzyl)oxy]benzoic acid 2-OCH₂(3,4-Cl₂C₆H₃) C₁₄H₁₀Cl₂O₃ 309.1 149894-43-9

Key Observations :

  • The benzyloxy group (OCH₂C₆H₅) increases molecular weight and lipophilicity compared to methoxy (OCH₃) or smaller substituents.

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility (General Trends)
4-(Benzyloxy)benzoic acid Not reported Low in water; soluble in ethanol
2,3-Dimethyl-4-methoxybenzoic acid Not reported Moderate in organic solvents
Azo benzoic acid derivatives 160–220 Low in water; soluble in DMSO

Notes:

  • Benzyloxy groups contribute to higher melting points due to increased molecular symmetry and intermolecular interactions .
Acidity (pKa)
Compound pKa (Carboxylic Proton) pKa (Phenolic/Other Proton)
2-Hydroxy-4-substituted-3-azo-benzoic acids ~2.5–3.5 ~8.5–10.5
Unsubstituted benzoic acid 4.2 N/A

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, azo) lower pKa (increase acidity), while electron-donating groups (e.g., CH₃, OCH₃) raise pKa .
  • The 2,3-dimethyl and benzyloxy groups in the target compound likely result in a pKa slightly higher than unsubstituted benzoic acid (~4.5–5.5).

Key Observations :

  • Substituted benzoic acids with bulky groups (e.g., benzyloxy) are preferred in drug development for enhanced bioavailability and target specificity .
  • Chlorinated derivatives (e.g., 2-[(3,4-dichlorobenzyl)oxy]benzoic acid) may face regulatory restrictions due to toxicity concerns .

Biological Activity

2,3-Dimethyl-4-(benzyloxy)benzoic acid is a benzoic acid derivative with potential biological significance. This compound has garnered attention in various research domains due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 2,3-Dimethyl-4-(benzyloxy)benzoic acid is C16H18O3C_{16}H_{18}O_3. Its structure features a benzoic acid core with two methyl groups and a benzyloxy substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. In a study focusing on various benzoic acid derivatives, compounds similar to 2,3-Dimethyl-4-(benzyloxy)benzoic acid showed promising activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of benzoic acid derivatives. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cellular processes such as the ubiquitin-proteasome system and autophagy has been noted as a mechanism for its anticancer effects .

Enzyme Inhibition

2,3-Dimethyl-4-(benzyloxy)benzoic acid may act as an inhibitor of key enzymes involved in cellular metabolism. Research has shown that related compounds can inhibit cathepsins B and L, which are crucial for protein degradation processes. The binding affinity of these compounds suggests that they can effectively modulate enzyme activity, leading to enhanced proteostasis within cells .

Interaction with Cellular Pathways

The compound's interaction with cellular pathways such as apoptosis and autophagy is critical for its biological activity. Studies have indicated that it can enhance the activity of the autophagy-lysosome pathway (ALP), which plays a vital role in cellular homeostasis and response to stress .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various benzoic acid derivatives for their antimicrobial efficacy against different bacterial strains. Results indicated that 2,3-Dimethyl-4-(benzyloxy)benzoic acid exhibited significant inhibition zones compared to control groups .
  • Cytotoxicity in Cancer Cell Lines : In vitro studies on cancer cell lines (e.g., Hep-G2 and A2058) demonstrated that this compound could induce cell death at specific concentrations without significant cytotoxicity to normal fibroblasts. This selective toxicity is promising for therapeutic applications .

Data Summary Table

Activity Effect Reference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cathepsins B and L
CytotoxicitySelective toxicity in cancer lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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